molecular formula C13H13N3S B1669137 2-Propylthiazolo[4,5-c]quinolin-4-amine CAS No. 256922-53-9

2-Propylthiazolo[4,5-c]quinolin-4-amine

Cat. No. B1669137
M. Wt: 243.33 g/mol
InChI Key: NFYMGJSUKCDVJR-UHFFFAOYSA-N
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Description

“2-Propylthiazolo[4,5-c]quinolin-4-amine”, also known as CL075, is a selective agonist of Toll-like receptor-8 (TLR-8) with immunostimulant activity . It has shown an EC50 value of 400nM for IRF-NFΚB stimulation in TLR8 compared to 4 μM for TLR7 . It is a thiazoloquinolone derivative and might influence tumor development .


Physical And Chemical Properties Analysis

“2-Propylthiazolo[4,5-c]quinolin-4-amine” has a molecular weight of 243.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 243.08301860 g/mol . Its topological polar surface area is 80 Ų . It has a heavy atom count of 17 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Biological Evaluation : Compounds related to 2-Propylthiazolo[4,5-c]quinolin-4-amine have been synthesized and evaluated for various biological activities. For example, derivatives of pyrimido[4,5-b]quinolines have shown significant antimicrobial, anti-inflammatory, analgesic, and antioxidant activities (El-Gazzar et al., 2009).

Anticancer Properties

  • Anticancer Activity : Several derivatives of triazolo[4,3-a]-quinolines, related to 2-Propylthiazolo[4,5-c]quinolin-4-amine, have been designed and synthesized with structural requirements essential for anticancer activity. Some of these compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).

Chemical Synthesis and Derivatives

  • Chemical Synthesis Techniques : The compound and its derivatives have been involved in complex chemical synthesis processes, such as microwave-assisted one-pot Beckmann rearrangement, highlighting their versatility in organic synthesis (Hwang et al., 2008).

Receptor Antagonists

  • Role as Adenosine Receptor Antagonists : Derivatives of 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalin-4-amines, closely related to 2-Propylthiazolo[4,5-c]quinolin-4-amine, have been synthesized and tested as potent A1 and A3 adenosine receptor antagonists (Catarzi et al., 2005).

Fluorescent Dyes

  • Application as Fluorescent Dyes : Derivatives of thiazolo[4,5-b]quinoxaline, akin to 2-Propylthiazolo[4,5-c]quinolin-4-amine, have been synthesized and applied as fluorescent disperse dyes on polyester, demonstrating the compound's utility in material sciences (Phadke & Rangnekar, 2007).

properties

IUPAC Name

2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMGJSUKCDVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436686
Record name 2-propylthiazolo[4,5-c]quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylthiazolo[4,5-c]quinolin-4-amine

CAS RN

256922-53-9
Record name 2-propylthiazolo[4,5-c]quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylthiazolo[4,5-c]quinolin-4-amine
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Reactant of Route 6
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